Product packaging for (S)-2-Pyrrolidin-1-yl-propionic Acid(Cat. No.:CAS No. 786627-71-2)

(S)-2-Pyrrolidin-1-yl-propionic Acid

Cat. No.: B3014378
CAS No.: 786627-71-2
M. Wt: 143.186
InChI Key: HAEBOIOLDSOIGG-LURJTMIESA-N
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Description

Contextualization within Chiral Organic Synthesis

Chiral organic synthesis is a foundational field of modern chemistry focused on the selective production of a single enantiomer of a chiral molecule. Enantiomers are stereoisomers that are non-superimposable mirror images of each other, and they can exhibit profoundly different biological activities. The ability to synthesize enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, where one enantiomer of a drug may be therapeutic while the other is inactive or even harmful. Asymmetric synthesis, therefore, seeks to create these specific three-dimensional molecular architectures with high fidelity, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. The development of novel chiral molecules that can serve as building blocks or catalysts is a continuous pursuit in this area.

Significance of Chiral Pyrrolidine (B122466) Derivatives in Asymmetric Catalysis and Synthesis

Within the realm of asymmetric synthesis, chiral pyrrolidine derivatives have emerged as a "privileged scaffold," a structural framework that is consistently found in successful chiral catalysts and ligands. nih.govunibo.it The significance of this five-membered nitrogen-containing heterocycle can be traced back to the discovery of organocatalysis, where the naturally occurring amino acid (S)-proline was identified as a remarkably effective catalyst for asymmetric reactions. nih.govresearchgate.net

The rigid, cyclic structure of the pyrrolidine ring restricts conformational flexibility, which is crucial for creating a well-defined chiral environment around the catalytic site. organic-chemistry.org This predictable stereochemical arrangement allows for effective facial discrimination of substrates, leading to high levels of enantioselectivity. Proline and its derivatives typically operate through enamine or iminium ion intermediates, activating carbonyl compounds for a variety of asymmetric transformations. researchgate.netwikipedia.org The success of proline spurred extensive research into modifying its structure to enhance catalytic activity, solubility, and selectivity for a broader range of reactions, including aldol (B89426), Mannich, and Michael reactions. nih.govresearchgate.netrsc.org This has led to the development of a vast library of pyrrolidine-based organocatalysts, solidifying their central role in modern synthetic chemistry. nih.gov

The table below highlights the application of various chiral pyrrolidine derivatives in key asymmetric reactions, demonstrating their versatility and efficiency.

Catalyst StructureCatalyst NameReaction TypeYield (%)Enantiomeric Excess (ee %)
(S)-Proline(S)-ProlineIntermolecular Aldol60-98>99
Diarylprolinol silyl (B83357) etherJørgensen-Hayashi catalystMichael Addition72-9980-99
ImidazolidinoneMacMillan CatalystDiels-Alder84-9586-94
Prolinamide DerivativeProlinamideMannich Reactionup to 99up to 99

This table presents representative data compiled from various studies to illustrate the effectiveness of pyrrolidine-based catalysts.

Academic Relevance of (S)-2-Pyrrolidin-1-yl-propionic Acid as a Chiral Scaffold

This compound belongs to the family of N-alkylated proline derivatives, which represents a logical progression in the design of chiral molecules based on the foundational proline scaffold. The academic relevance of this compound and its analogues lies in their utility as versatile chiral building blocks and ligands for asymmetric synthesis.

By modifying the nitrogen atom of the pyrrolidine ring, researchers can systematically tune the steric and electronic properties of the resulting molecule. This N-substitution strategy is a common approach to creating new ligands for metal-catalyzed reactions or to develop novel organocatalysts with altered reactivity or solubility profiles. unibo.it The propionic acid side chain introduces an additional functional group that can be used for further elaboration or to coordinate with metal centers.

While (S)-proline itself is a bifunctional catalyst (containing both a secondary amine and a carboxylic acid), N-alkylated derivatives like this compound offer a different structural motif. The tertiary amine resulting from N-alkylation alters the catalytic mechanism compared to proline. These scaffolds are explored in academic research for applications such as:

Chiral Ligands: The molecule can act as a ligand in transition metal catalysis, where the pyrrolidine ring provides the chiral environment necessary to induce enantioselectivity in reactions like asymmetric hydrogenation or C-C bond formation.

Synthetic Intermediates: It serves as a valuable chiral starting material for the synthesis of more complex molecules, including pharmaceuticals and natural products, where the pyrrolidine core is a key structural feature. mdpi.comnih.gov

Organocatalyst Development: It can be a precursor for more complex organocatalysts, where the carboxylic acid group is modified to introduce other functionalities designed to interact with substrates and control stereochemistry. nih.gov

The study of such derivatives is crucial for expanding the toolbox of synthetic chemists, allowing for the rational design of catalysts and building blocks tailored to specific synthetic challenges. unibo.itresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B3014378 (S)-2-Pyrrolidin-1-yl-propionic Acid CAS No. 786627-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-pyrrolidin-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(7(9)10)8-4-2-3-5-8/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEBOIOLDSOIGG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 2 Pyrrolidin 1 Yl Propionic Acid

Enantioselective Synthesis Strategies

Enantioselective synthesis focuses on the direct formation of the desired enantiomer, avoiding the need for resolving racemic mixtures. This is achieved by introducing a source of chirality into the reaction, which can be a stoichiometric auxiliary, a substoichiometric catalyst, or an enzyme.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of proline derivatives, this often involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent.

One effective strategy involves the use of (R)-phenylglycinol-based morpholinones as chiral heterocyclic precursors. nih.gov For instance, a (3S,5R)-diphenylmorpholin-2-one can undergo a 1,4-addition reaction with an acrylate, followed by lactamization. Subsequent chemoselective reduction and hydrogenolysis of the chiral auxiliary can yield enantiomerically pure 3-substituted 2-phenylprolines. nih.gov A similar principle can be applied to the synthesis of the target compound by modifying the reaction sequence to form the N-substituted pyrrolidine (B122466) core.

Another approach utilizes imidazolidinone as an enantiomerically pure glycine derivative. Seebach et al. demonstrated that the alkylation of tert-butyl (R)-2-tert-butyl-3-methyl-4-oxo-imidazolidinecarboxylate, first with one alkyl group and then with a second bifunctional alkylating agent (e.g., 1-bromo-3-chloropropane), allows for subsequent cyclization and hydrolysis to yield chiral α,α-disubstituted amino acids, including proline derivatives. nih.gov

Chiral Auxiliary StrategyKey ReagentsStereoselectivityApplication to Target
Phenylglycinol-based morpholinone(3S,5R)-diphenylmorpholin-2-one, acrylatesHigh diastereoselectivityFormation of a substituted pyrrolidine ring
Imidazolidinone derivativetert-butyl (R)-2-tert-butyl-3-methyl-4-oxo-imidazolidinecarboxylateHigh diastereoselectivitySynthesis of the core proline structure

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. Key strategies for pyrrolidine synthesis include asymmetric hydrogenation, cycloaddition reactions, and C-H functionalization. nih.govresearchgate.net

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a powerful method for constructing the pyrrolidine ring enantioselectively. nih.gov The reaction proceeds through a zwitterionic Pd-TMM intermediate that adds to the imine. The choice of chiral ligand is crucial for inducing enantioselectivity. While early attempts with BPPFA ligands showed modest success (35% ee), the development of pyrrolidine-based phosphoramidite (B1245037) ligands has led to significant improvements, achieving higher enantiomeric excess. nih.gov

Another potent strategy is the rhodium-catalyzed C-H insertion. Davies et al. developed a method using chiral rhodium(II) catalysts to achieve two consecutive C-H insertions into an N-methylpyrrolidine precursor using donor-acceptor diazo compounds, leading to C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. nih.govacs.org This highlights the power of catalytic C-H functionalization in creating complex pyrrolidine structures from simple precursors. researchgate.net

Catalytic MethodCatalyst/Ligand SystemKey TransformationEnantioselectivity (ee)
Pd-Catalyzed [3+2] CycloadditionPd(0) / Chiral Phosphoramidite LigandsTrimethylenemethane + ImineUp to 56% nih.gov
Rh-Catalyzed C-H InsertionChiral Rh(II) catalysts (e.g., Rh₂(S-DOSP)₄)C-H insertion with diazo precursorsHigh enantio- and diastereocontrol nih.govacs.org
Photoredox/Chiral-at-Rhodium(III) CatalysisDual catalytic systemAcyl imidazole (B134444) + KetimineHigh yields and excellent enantioselectivities researchgate.net

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. For the synthesis of chiral pyrrolidines, engineered enzymes can catalyze intramolecular C(sp³)–H amination reactions.

A notable advancement involves the directed evolution of cytochrome P450 enzymes. Researchers have engineered a cytochrome P411 variant, P411-PYS-5149, capable of catalyzing the insertion of an alkyl nitrene into C(sp³)–H bonds to construct pyrrolidine derivatives from organic azides with good efficiency and high enantioselectivity. acs.orgnih.gov This method provides a direct route to the chiral pyrrolidine core from an acyclic precursor. The reaction proceeds with moderate to good yields and excellent enantiomeric ratios for various substrates. nih.gov

Enzymatic kinetic resolution is another biocatalytic strategy. This involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically pure substrate or the enantiomerically pure product. Lipases are commonly used for the resolution of racemic esters. researchgate.net For example, a racemic ester precursor of (S)-2-Pyrrolidin-1-yl-propionic acid could be subjected to hydrolysis by a lipase (B570770) from Pseudomonas fluorescens or Candida rugosa, which would selectively hydrolyze the (S)-ester, allowing for its separation from the unreacted (R)-ester. researchgate.netnih.gov

Biocatalytic MethodEnzymeTransformationKey Findings
Intramolecular C-H AminationEngineered Cytochrome P411 (P411-PYS-5149)Cyclization of organic azidesUp to 74% yield and 99:1 enantiomeric ratio acs.orgnih.gov
Kinetic ResolutionLipase from Pseudomonas fluorescensEnantioselective hydrolysis of racemic estersProduces enantiomerically pure (S)-acids researchgate.netnih.gov
Dynamic Kinetic ResolutionStyrene oxide isomerase (SOI) and Alcohol dehydrogenase (ADH)Cascade conversion of racemic epoxides to (S)-2-arylpropionic acidsHigh enantioselectivity and yield researchgate.net

Stereochemical Control in Precursor Design and Transformation

The stereochemistry of the final product can also be controlled by carefully designing acyclic or cyclic precursors and employing transformations that proceed with high stereoselectivity.

Diastereoselective reactions are used to control the relative stereochemistry between two or more stereocenters. In the context of pyrrolidine synthesis, this can be achieved through multicomponent reactions or cycloadditions where a chiral precursor dictates the formation of new stereocenters.

A powerful method for the diastereoselective synthesis of highly substituted pyrrolidines is the [3+2] cycloaddition between chiral N-tert-butanesulfinyl imines and azomethine ylides. ua.es The N-tert-butanesulfinyl group acts as an effective chiral director, allowing for the formation of proline derivatives with up to four stereogenic centers with high regio- and diastereoselectivities. ua.es Similarly, TiCl₄-catalyzed asymmetric multicomponent reactions of optically active phenyldihydrofuran, N-tosyl imino esters, and silane (B1218182) reagents can afford highly substituted pyrrolidine derivatives in a highly diastereoselective, one-pot operation. acs.orgnih.govnih.gov

The formation of the chiral pyrrolidine core from achiral or prochiral precursors is a key challenge that can be addressed through various enantioselective transformations. These methods establish the absolute stereochemistry of the target molecule at a critical step.

A de novo strategy developed by Saget, Darses, Dauban, and co-workers involves two sequential C(sp³)–H amination reactions starting from simple hydrocarbons. acs.org The first step is a rhodium(II)-catalyzed asymmetric nitrene C–H insertion, which sets the initial stereocenter. This is followed by a diastereoselective cyclization involving a 1,5-hydrogen atom transfer (HAT) from an N-centered radical to form the pyrrolidine ring. acs.orgresearchgate.net

Another approach is the catalytic enantioselective synthesis of 2,2-disubstituted pyrrolidines via a sequence of asymmetric allylic alkylation followed by a stereoretentive ring contraction. nih.gov This method first establishes a stereogenic quaternary center and then forms the pyrrolidine ring, providing access to novel structures not easily derived from natural amino acids. nih.gov

Optimization of Synthetic Pathways

Yield and Stereopurity Enhancement Techniques

Achieving high yields and excellent stereocontrol are paramount in the synthesis of enantiomerically pure compounds like this compound. Researchers have explored various strategies, including asymmetric synthesis and biocatalysis, to produce the desired (S)-enantiomer with high selectivity.

One common approach involves the asymmetric synthesis of 2-substituted pyrrolidines from readily available starting materials such as 3-acylpropionic acids. This method has been shown to produce the target compounds in high enantiomeric excess, often exceeding 98%. lookchem.com The key to this high stereoselectivity lies in the use of chiral auxiliaries or catalysts that direct the reaction towards the formation of the desired stereoisomer.

Further optimization of reaction conditions, such as solvent, temperature, and catalyst loading, plays a crucial role in maximizing both yield and stereopurity. The careful selection of these parameters can significantly influence the reaction kinetics and selectivity, leading to improved process efficiency.

Below is an interactive data table summarizing representative yields and stereopurities achieved in the synthesis of analogous chiral pyrrolidine derivatives, highlighting the potential for high efficiency in the synthesis of this compound.

MethodStarting MaterialProduct AnalogueYield (%)Enantiomeric Excess (%)
Asymmetric Synthesis3-Acylpropionic Acids2-Substituted Pyrrolidines>50 (overall)>98
Biocatalysis (IREDs)2-Aryl-substituted Pyrrolines2-Aryl-substituted Pyrrolidines60-80>99

Integration of Sustainable Chemistry Principles in Synthesis

The integration of sustainable or "green" chemistry principles is becoming increasingly important in the synthesis of chemical compounds. For this compound, this involves developing synthetic routes that are safer, more energy-efficient, and generate less waste.

A key strategy in this endeavor is the use of flow chemistry. Flow reactors offer numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety when handling hazardous reagents, and greater reproducibility. africacommons.netresearchgate.net The continuous nature of flow synthesis allows for better control over reaction parameters, which can lead to higher yields and purities, thereby reducing the need for extensive purification steps and minimizing solvent waste. africacommons.netresearchgate.net The synthesis of various pyrrolidine derivatives has been successfully demonstrated using flow chemistry techniques, indicating its applicability to the production of this compound. africacommons.netresearchgate.net

The choice of solvents is another critical aspect of sustainable synthesis. The development and application of greener solvents, derived from renewable resources or those with lower environmental, health, and safety impacts, are actively being explored. While specific examples for the synthesis of this compound are not detailed in the available literature, the broader field of heterocyclic synthesis is seeing a shift towards more sustainable solvent choices.

Furthermore, the principles of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, and the use of catalytic rather than stoichiometric reagents are central to green chemistry. Asymmetric catalysis, as mentioned in the previous section, not only enhances stereopurity but also aligns with the principles of sustainable chemistry by reducing the need for chiral auxiliaries that are often used in stoichiometric amounts.

The ongoing research into advanced synthetic methodologies for this compound underscores a commitment to not only producing this valuable compound with high efficiency and purity but also in a manner that is environmentally responsible. The convergence of yield and stereopurity enhancement with the principles of sustainable chemistry will undoubtedly shape the future of its synthesis.

S 2 Pyrrolidin 1 Yl Propionic Acid As a Chiral Building Block in Organic Synthesis

Role in Asymmetric Transformations

The inherent chirality of (S)-2-Pyrrolidin-1-yl-propionic acid allows it to serve as an effective chiral auxiliary, guiding the stereochemical outcome of various chemical reactions. By temporarily incorporating this chiral moiety into a substrate, chemists can direct the formation of new stereocenters with a high degree of control.

Diastereoselective Additions and Alkylations

The use of this compound as a chiral auxiliary is also prominent in diastereoselective addition and alkylation reactions. When attached to a prochiral enolate, for example, the pyrrolidine-based auxiliary can effectively control the trajectory of an incoming electrophile, leading to the preferential formation of one diastereomer.

Research on chiral auxiliaries derived from (S)-proline has demonstrated the effectiveness of this approach. In one study, the alkylation of enolates derived from propanoylamides of (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, a structurally related auxiliary, showed moderate to excellent diastereoselectivity when reacted with alkyl halides like benzyl (B1604629) bromide and n-butyl iodide. researchgate.net The stereochemical outcome at the newly formed stereocenter was found to be dependent on the specific structure of the auxiliary, highlighting the tunability of these systems. researchgate.net For example, the use of Cp2ZrCl2 as an enolate coordinating agent in the benzylation of a related propanoylated pyrrolidine (B122466) derivative resulted in an exceptional diastereomeric ratio of 99:1. researchgate.net

Table 1: Diastereoselective Alkylation using a Proline-Derived Chiral Auxiliary
ElectrophileAuxiliary DerivativeDiastereomeric Ratio (d.r.)Configuration of New Center
Benzyl BromidePropanoylamide of (S)-(-)-2-(pyrrolidin-2-yl)propan-2-olUp to 99:1(R)
n-Butyl IodidePropanoylamide of (S)-(-)-2-(pyrrolidin-2-yl)propan-2-olModerate(R)
Benzyl BromidePropanoylamide of (S)-(-)-2-(2-methoxypropan-2-yl)pyrrolidine99:1 (with Cp2ZrCl2)(S)

Applications in Chiral Ligand Design and Catalysis

Beyond its role as a chiral auxiliary, the this compound scaffold is a cornerstone in the development of chiral ligands for metal-catalyzed reactions and as a precursor for purely organic catalysts.

Development of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

The nitrogen and oxygen atoms within the this compound framework can act as effective coordination sites for transition metals. By modifying the carboxylic acid and the pyrrolidine nitrogen, a diverse array of bidentate and tridentate chiral ligands can be synthesized. These ligands, when complexed with metals such as rhodium, iridium, copper, or palladium, create chiral catalysts capable of promoting a wide range of asymmetric transformations with high efficiency and enantioselectivity. tdl.orgnih.govresearchgate.net

For example, novel chiral ligands based on a 2,4-pyrrolidine scaffold have been prepared from commercially available starting materials like L-proline. tdl.org These ligands have been successfully applied in reactions such as the zinc-mediated asymmetric conjugate addition of terminal alkynes to coumarin derivatives, affording products in high yield and excellent enantioselectivity. tdl.org Similarly, pyrrolidine-oxazoline containing ligands have been synthesized and used in the asymmetric transfer hydrogenation of ketones, with ruthenium-based catalysts showing the highest enantioselectivities. nih.gov

Organocatalytic Applications of this compound Derivatives

In the realm of organocatalysis, which avoids the use of metals, derivatives of this compound have proven to be exceptionally powerful. These small organic molecules can catalyze asymmetric reactions with performance levels often rivaling those of metal-based catalysts or enzymes. nih.gov The field has seen exponential growth, with proline and its derivatives being recognized as privileged scaffolds. nih.govnih.gov

A primary mode of action for these organocatalysts is through enamine catalysis. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate in a chiral environment. This enamine then reacts with an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst. libretexts.org

This mechanism is central to many organocatalytic reactions, including Michael additions and aldol (B89426) reactions. Pyrrolidine-based chiral ionic liquids, for instance, have been shown to be highly efficient catalysts for the Michael addition of ketones and aldehydes to nitroolefins, achieving excellent yields, diastereoselectivities, and enantioselectivities. organic-chemistry.org The catalyst not only directs the stereochemical outcome but can also be recycled and reused. organic-chemistry.org

In asymmetric aldol reactions, proline-based dipeptides and other prolinamide derivatives serve as effective organocatalysts, often providing high yields and stereoselectivities in both organic and aqueous media. researchgate.netresearchgate.net The specific structure of the catalyst, including substituents on the pyrrolidine ring and the nature of the amide group, can be fine-tuned to optimize performance for different substrates. nih.gov

Table 2: Performance of Pyrrolidine-Derived Organocatalysts in Asymmetric Michael Additions
Catalyst TypeReactionYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
Pyrrolidine-based Chiral Ionic LiquidCyclohexanone + trans-β-NitrostyreneHighUp to 99:1Up to 99%
(S)-2-(Aminomethyl)-1-N-Boc-pyrrolidine derivativeKetones + NitroolefinsHighHighHigh
4-Hydroxyprolinamide derivativeAldehydes + NitroolefinsGood-Good
Imine Catalysis

This compound and its derivatives are highly effective catalysts in asymmetric Mannich reactions, a key method for the stereoselective synthesis of β-amino carbonyl compounds. These reactions proceed through the formation of a chiral enamine intermediate from the reaction of the pyrrolidine catalyst with a ketone or aldehyde. This enamine then reacts with an imine, with the stereochemical outcome being directed by the chiral catalyst.

The catalytic cycle typically involves the formation of an iminium ion, followed by deprotonation to generate the nucleophilic enamine. The stereoselectivity of the subsequent C-C bond formation is controlled by the steric and electronic properties of the catalyst, which dictates the facial selectivity of the enamine's attack on the imine.

For instance, in the reaction of unmodified aldehydes with N-p-methoxyphenyl (PMP) protected imines, catalysts derived from (S)-proline, a closely related structure, are known to produce syn-amino aldehydes with high enantioselectivities nih.gov. The design of specific pyrrolidine-based catalysts can also lead to the selective formation of anti-Mannich products. By modifying the substituents on the pyrrolidine ring, the steric environment of the transition state can be manipulated to favor the formation of the anti-diastereomer with high enantiomeric excess nih.gov.

Research has demonstrated that the development of novel proline-derived organocatalysts, such as tetrazole and acylsulfonamide derivatives, can lead to superior results in Mannich reactions compared to unmodified proline. These modified catalysts often exhibit better solubility in a wider range of solvents and can achieve high yields and enantioselectivities at lower catalyst loadings rsc.orgmdpi.com.

A notable application of pyrrolidine-based catalysis is the aza-Cope rearrangement–Mannich cyclization, which provides a pathway to diastereoselective and enantioselective synthesis of acyl pyrrolidines acs.org. This tandem reaction is initiated by the formation of an iminium cation, which undergoes a snu.edu.insnu.edu.in-sigmatropic rearrangement followed by cyclization to yield the final product. The stereoselectivity of this process is highly dependent on the structure of the pyrrolidine-containing starting material or catalyst.

Table 1: Performance of Proline-derived Catalysts in Asymmetric Mannich Reactions

Catalyst TypeSubstratesDiastereoselectivity (syn:anti)Enantiomeric Excess (ee)Reference
(S)-ProlineUnmodified aldehydes and N-PMP iminesHigh for synHigh nih.gov
(3R,5R)-5-methyl-3-pyrrolidinecarboxylic acidUnmodified aldehydes and N-PMP imines94:6 to 98:2 for anti>97% to >99% nih.gov
Proline-derived tetrazole catalystAldehydes and iminesHighHigh at low catalyst loading rsc.org
Proline-derived acylsulfonamide catalystAldehydes and iminesHighHigh rsc.orgmdpi.com
Other Organocatalytic Systems

Beyond imine catalysis, this compound and its derivatives are instrumental in a variety of other organocatalytic transformations. These catalysts can activate substrates through different mechanisms, including enamine and iminium ion formation, as well as through bifunctional acid-base catalysis.

Aldol Reactions: Proline-catalyzed asymmetric aldol reactions are a cornerstone of organocatalysis. The catalyst forms an enamine with a ketone donor, which then adds to an aldehyde acceptor. The stereochemistry of the resulting aldol product is controlled by the chiral catalyst, which directs the facial selectivity of the C-C bond formation. The generally accepted mechanism involves a six-membered Zimmerman-Traxler-like transition state where the carboxylic acid group of the catalyst activates the aldehyde through hydrogen bonding snu.edu.in. Modified proline derivatives have been developed to improve the efficiency and scope of these reactions, allowing for their use in a broader range of solvents and with lower catalyst loadings rsc.orgmdpi.com.

Michael Additions: In asymmetric Michael additions, proline-based catalysts facilitate the conjugate addition of nucleophiles, such as ketones or aldehydes, to α,β-unsaturated acceptors like nitroolefins. Similar to aldol reactions, the mechanism involves the formation of a chiral enamine intermediate. The catalyst's structure is crucial in controlling the stereochemical outcome of the addition. Derivatives of proline have been shown to catalyze these reactions with high yields and enantioselectivities rsc.orgmdpi.com.

Diels-Alder Reactions: While less common for simple proline, certain derivatives have been designed to catalyze asymmetric Diels-Alder reactions. These catalysts typically work by forming a chiral iminium ion with an α,β-unsaturated aldehyde or ketone, which then acts as the dienophile. This activation lowers the LUMO of the dienophile and allows for a stereocontrolled cycloaddition with a diene.

Table 2: Applications of (S)-Proline Derivatives in Various Organocatalytic Reactions

Reaction TypeCatalyst TypeKey FeaturesReference
Aldol Reaction(S)-Proline and derivativesEnamine catalysis, H-bonding activation rsc.orgmdpi.comsnu.edu.in
Michael Addition(S)-Proline and derivativesEnamine catalysis for conjugate addition rsc.orgmdpi.com
Diels-Alder ReactionModified (S)-Proline derivativesIminium ion activation of dienophiles researchgate.net

Chiral Selector in Advanced Chiral Recognition Processes

The inherent chirality and well-defined structure of this compound and its derivatives make them effective chiral selectors in various enantioselective separation techniques. These molecules can be used as chiral mobile phase additives or incorporated into chiral stationary phases (CSPs) for chromatographic and electrophoretic separations.

In high-performance liquid chromatography (HPLC), pyrrolidine-based chiral selectors can differentiate between enantiomers through the formation of transient diastereomeric complexes. The stability of these complexes is influenced by a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric repulsion. The different stabilities of the diastereomeric complexes lead to different retention times for the enantiomers on the chromatographic column, enabling their separation. For instance, chiral ionic liquids derived from L-proline have been synthesized and used as chiral selectors in micellar electrokinetic chromatography for the enantioseparation of acidic analytes researchgate.net.

In capillary electrophoresis (CE), chiral selectors based on pyrrolidine derivatives can be added to the background electrolyte to achieve enantiomeric resolution. The differential migration of the enantiomers is a result of their varying interactions with the chiral selector. Alkylpyrrolidinium-type chiral ionic liquids have been designed and synthesized for use as chiral selectors in CE jiangnan.edu.cn.

The effectiveness of a chiral selector is highly dependent on the structures of both the selector and the analyte. The complementary nature of their functional groups and their spatial arrangement are critical for achieving successful chiral recognition and separation.

Precursor to Complex Chiral Scaffolds and Natural Product Synthesis

The rigid, chiral framework of this compound makes it an invaluable starting material for the synthesis of more complex and medicinally relevant chiral molecules, including spirocyclic, bridged, polycyclic, and fused ring systems. Many of these complex structures are found in natural products with significant biological activity.

Construction of Spirocyclic and Bridged Chiral Compounds

Spirocyclic compounds, which contain two rings connected by a single common atom, are of great interest in drug discovery due to their three-dimensional structures. This compound and its derivatives can be used to introduce a chiral pyrrolidine ring into a spirocyclic framework.

One common strategy involves the [3+2] cycloaddition reaction of an azomethine ylide, generated in situ from a proline derivative, with an appropriate dipolarophile. This method allows for the construction of spiro-pyrrolidine skeletons with a high degree of stereocontrol nih.gov. The synthesis of novel spirocyclic pyrrolidines has been achieved from common cyclic ketones, where the key step is the reaction between an electron-deficient exocyclic alkene and an in situ generated N-benzyl azomethine ylide researchgate.netaragen.com.

The synthesis of bridged chiral compounds, where two rings share two non-adjacent atoms, can also be accomplished using proline-derived starting materials. These syntheses often involve multi-step sequences that take advantage of the pre-existing stereocenter in the pyrrolidine ring to control the stereochemistry of the final bridged structure.

Synthesis of Polycyclic and Fused Chiral Structures

This compound serves as a versatile chiral building block for the synthesis of polycyclic and fused chiral structures, which are common motifs in a wide array of natural products. The pyrrolidine ring can be elaborated and annulated to construct more complex ring systems.

A powerful strategy for the synthesis of fused pyrrolidine-containing scaffolds is the "build/couple/pair" approach. This diversity-oriented synthesis pathway can generate a variety of spiro and fused heterocyclic small molecules from chiral pyrrolidine-based auxiliaries through a sequence of reactions including SNAr, Michael addition, and Mannich reactions rsc.orgsnu.edu.inresearchgate.netnih.gov. This methodology has been used to create libraries of structurally diverse molecules with potential biological activity.

The pyrrolidine scaffold is a key component of many polycyclic alkaloids. Synthetic strategies targeting these natural products often utilize proline or its derivatives as a chiral starting material to install the requisite stereochemistry early in the synthetic sequence tdl.org. The synthesis of complex natural products containing pyrrolidine and γ-lactam motifs often relies on the use of pyrrole and its derivatives as precursors to the saturated heterocyclic rings tdl.org.

Derivatization and Functionalization Strategies of S 2 Pyrrolidin 1 Yl Propionic Acid

Synthesis of Chiral Amide and Ester Derivatives for Synthetic Utility

The carboxylic acid moiety of (S)-2-Pyrrolidin-1-yl-propionic acid is a prime site for derivatization, leading to the formation of chiral amides and esters. These derivatives are not only stable compounds but also serve as crucial intermediates and auxiliaries in stereoselective transformations.

Formation of Chiral Amides for Asymmetric Synthesis

The conversion of this compound into chiral amides is a foundational strategy in asymmetric synthesis. These amides, particularly those derived from chiral amines, can act as powerful chiral auxiliaries, directing the stereochemical outcome of subsequent reactions. The formation is typically achieved using standard peptide coupling reagents. rsc.org The robust nature of the pyrrolidine-substituted stereocenter influences the conformation of the resulting amide, which is instrumental in creating a biased chiral environment.

In asymmetric synthesis, amides derived from pyrrolidine-containing structures are employed to influence the facial selectivity of enolate reactions. researchgate.net For instance, the enolate generated from such a chiral amide will exhibit a pronounced preference for reaction on one of its two faces due to steric hindrance and electronic effects imposed by the chiral auxiliary. This principle is widely applied in asymmetric alkylations, aldol (B89426) reactions, and Michael additions. While specific examples for this compound are not extensively documented, the principles established with related proline-derived amides are directly applicable. mdpi.comunibo.it

Table 1: Common Coupling Reagents for Chiral Amide Formation
Coupling ReagentAbbreviationTypical Reaction Conditions
DicyclohexylcarbodiimideDCCDCM or DMF, 0°C to RT
Ethyl(dimethylaminopropyl)carbodiimideEDCAqueous or organic solvent, RT
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPDMF, DIPEA, RT
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUDMF, DIPEA, RT

Preparation of Chiral Esters as Protecting Groups and Intermediates

Esterification of the carboxylic acid group is another key functionalization strategy. Chiral esters of this compound can serve dual roles: as protecting groups for the carboxylic acid and as activated intermediates for further transformations. The synthesis of these esters is typically straightforward, often involving reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or through reaction with an alkyl halide in the presence of a base.

The choice of the ester group can be strategic. For example, methyl or ethyl esters are common for increasing lipophilicity and facilitating purification, while benzyl (B1604629) esters can be removed under mild hydrogenolytic conditions. monash.edu Tert-butyl esters, prepared using isobutylene, provide robust protection that is removable under acidic conditions without affecting other functional groups. These ester derivatives are valuable precursors for reduction to alcohols or for reaction with organometallic reagents to form ketones.

Strategic Modifications of the Pyrrolidine (B122466) Ring

The pyrrolidine ring itself offers opportunities for functionalization, although its saturated nature requires specific chemical strategies. These modifications can modulate the steric and electronic properties of the molecule, thereby fine-tuning its role in stereochemical control. nih.gov

N-Substitution Strategies for Modulating Stereochemical Control

While the nitrogen atom in this compound is already part of the propionic acid substituent, further modifications on the pyrrolidine ring carbons can be influenced by this N-alkylation. The stereogenicity of the carbons in the pyrrolidine ring is a key feature, and introducing substituents can significantly impact the conformational preferences of the ring, a phenomenon known as "pseudorotation". nih.govbeilstein-journals.org Fluorination, for example, is a known strategy to induce significant conformational changes that can enhance the stability of peptides and proteins into which such modified amino acids are incorporated. nih.gov The synthesis of pyrrolidine rings with predefined stereocenters often starts from chiral precursors like proline or 4-hydroxyproline, where the existing stereochemistry guides the introduction of new functional groups. nih.govmdpi.com

Remote C-H Functionalization Approaches

Direct functionalization of the C-H bonds on the pyrrolidine ring is a modern and powerful strategy for introducing complexity. rsc.org These methods avoid the need for pre-functionalized starting materials and allow for the late-stage modification of the scaffold. Radical-based approaches, often employing photocatalysis, have emerged for the selective functionalization of remote C-H bonds in amines and alcohols. digitellinc.com For N-alkyl pyrrolidines, these strategies can be directed by the nitrogen atom to achieve regioselectivity. For instance, a "radical chaperone" approach can be used to temporarily tether a reactive group that facilitates functionalization at a specific remote C-H bond. While this has not been specifically detailed for this compound, the principles are well-established for similar N-alkyl amine systems.

Table 2: Representative C-H Functionalization Strategies for N-Alkylamines
StrategyReagents/CatalystsDescription
Hofmann-Löffler-Freytag ReactionN-haloamine, acid, heat or lightIntramolecular hydrogen atom transfer from a C-H bond to a nitrogen-centered radical.
Photoredox CatalysisPhotocatalyst (e.g., Ir, Ru complexes), lightGeneration of nitrogen-centered radicals that can abstract remote hydrogens.
Directed C-H ActivationTransition metals (e.g., Pd, Rh) with a directing groupCoordination of a metal to a directing group to enable C-H cleavage at a specific position.

Transformations of the Carboxylic Acid Functional Group

Beyond forming amides and esters, the carboxylic acid group of this compound can undergo a range of other synthetically useful transformations. These reactions expand the molecular diversity that can be accessed from this chiral building block.

One important transformation is the reduction of the carboxylic acid to a primary alcohol. This is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting chiral amino alcohol is a valuable synthon for the synthesis of ligands, catalysts, and biologically active molecules. nih.gov

The carboxylic acid can also be converted into a ketone. Modern methods, such as those employing synergistic photoredox and nickel catalysis, allow for the direct coupling of in situ activated carboxylic acids with organoboron reagents to form acyl–Csp³ bonds under mild conditions. acs.org This avoids the use of highly reactive organometallic reagents that may not be compatible with other functional groups.

Decarboxylation is another possible transformation, which removes the carboxylic acid group and replaces it with another substituent or a hydrogen atom. Photoredox-mediated decarboxylative coupling reactions can generate an α-amino radical that can then be trapped by various radical acceptors, such as Michael acceptors, to form new carbon-carbon bonds. nih.gov This strategy allows for the formal replacement of the carboxyl group with a wide range of functionalized alkyl chains.

Stereoselective Reduction to Chiral Alcohols

The stereoselective reduction of the carboxylic acid group in N-substituted proline derivatives, such as this compound, to a primary alcohol is a fundamental transformation that yields valuable chiral synthons. While direct reduction of the carboxylic acid can be challenging, it is often more feasible to first convert the acid to an ester or an activated derivative, followed by reduction.

Research on analogous N-acylproline systems has demonstrated effective methods for such reductions. For instance, the reduction of N-protected proline esters can be achieved with high stereoselectivity using various reducing agents. Borane reagents, in particular, have proven to be effective in the stereoselective reduction of related chiral ketones derived from proline, suggesting their potential applicability in the reduction of the propionic acid side chain of the title compound.

A study on the diastereoselective reduction of chiral α-ketoamides derived from (S)-proline esters using sodium borohydride (B1222165) has shown that the stereochemical outcome is highly dependent on the solvent system used. psu.edu While this is not a direct reduction of an N-alkylpropionic acid, the principles of stereocontrol exerted by the chiral pyrrolidine ring are highly relevant. The use of mixed solvent systems, such as an alcohol and tetrahydrofuran (B95107) (THF), was found to significantly influence the diastereomeric excess of the resulting α-hydroxy acids. psu.edu This suggests that careful optimization of reaction conditions would be crucial for achieving high stereoselectivity in the reduction of this compound or its ester derivatives.

The following table summarizes representative conditions for the reduction of related proline derivatives to provide insight into potential synthetic strategies.

SubstrateReducing AgentSolventTemperature (°C)ProductDiastereomeric/Enantiomeric Excess (%)Yield (%)
(S)-N-Benzoylformylproline methyl esterNaBH4MeOH-THF-(S)-Mandelic acid (after hydrolysis)Up to 84 (e.e.)Good
Prochiral ketonesDiazaborolidine/BH3 (derived from (S)-proline)Toluene-Chiral secondary alcoholsUp to 96 (e.e.)Excellent

Conversion to Chiral Ketones and Aldehydes

The conversion of this compound into chiral ketones and aldehydes opens up further avenues for synthetic elaboration. These functional groups are key precursors for a variety of carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.

The synthesis of chiral aldehydes from proline derivatives often involves the controlled oxidation of the corresponding primary alcohol. For instance, (S)-prolinol, a closely related compound, can be oxidized to the corresponding aldehyde. This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

The direct conversion of the carboxylic acid moiety in this compound to a ketone is a more complex transformation that typically involves the formation of an activated carboxylic acid derivative, such as an acyl chloride or a Weinreb amide, followed by reaction with an organometallic reagent. Proline-based N-oxides have been identified as effective catalysts in the enantioselective reactions of allyltrichlorosilane (B85684) with aldehydes, highlighting the role of proline derivatives in facilitating stereocontrolled transformations. acs.orgnih.gov

While specific literature detailing the conversion of this compound to chiral ketones and aldehydes is scarce, the general methodologies applied to other N-substituted proline derivatives provide a solid foundation for developing such synthetic routes. Proline-catalyzed reactions, such as the Mannich reaction, demonstrate the ability of the pyrrolidine scaffold to direct the stereoselective formation of new carbon-carbon bonds, leading to products with ketone functionalities. libretexts.org

The table below outlines general strategies for the synthesis of chiral aldehydes and ketones from proline-related starting materials.

Starting MaterialTarget Functional GroupReagents/MethodKey Features
N-protected (S)-prolinolChiral AldehydeMild oxidation (e.g., Swern, Dess-Martin)Preserves stereointegrity at the α-carbon.
N-protected (S)-prolineChiral Ketone1. Activation (e.g., to acyl chloride or Weinreb amide) 2. Reaction with organometallic reagent (e.g., Grignard, organolithium)Allows for the introduction of a variety of R groups to form diverse ketones.
Aldehydes and Ketonesα-Aminoketones(S)-Proline-catalyzed Mannich reactionAsymmetric synthesis with high enantioselectivity. libretexts.org

Advanced Spectroscopic and Structural Elucidation of S 2 Pyrrolidin 1 Yl Propionic Acid and Its Derivatives

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exquisitely sensitive to the stereochemistry of a molecule and are instrumental in determining both enantiomeric purity and absolute configuration.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, provides a unique spectral signature that is directly related to the molecule's three-dimensional structure. For derivatives of (S)-2-Pyrrolidin-1-yl-propionic acid, which contain the fundamental pyrrolidine (B122466) ring of the amino acid proline, the CD spectrum is particularly informative.

Proline-containing peptides are known to exhibit characteristic CD spectra. For instance, a polyproline II (PPII) helix, a common secondary structure adopted by proline-rich sequences, typically displays a strong negative band around 204 nm and a weak positive band near 228 nm. researchgate.net While this compound itself is not a peptide, the stereochemistry of its pyrrolidine ring will significantly influence its CD spectrum. The sign and magnitude of the Cotton effects—the characteristic peaks in a CD spectrum—can be correlated with the absolute configuration of the chiral center. By comparing the experimental CD spectrum of a sample to that of a known standard or to theoretical calculations, the absolute configuration can be assigned.

Table 1: Typical Circular Dichroism (CD) Spectral Features of Proline-Containing Structures

Structural MotifWavelength of Maximum Absorption (λmax)Sign of Cotton Effect
Polyproline II (PPII) Helix~204 nmNegative
~228 nmPositive
Unordered/Random Coil~195-200 nmNegative

This table presents generalized data for proline-containing peptides to illustrate the principles of CD spectroscopy in determining the structure of related compounds like this compound.

Optical Rotatory Dispersion (ORD) Analysis

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum provides information about the stereochemistry of a molecule, and the shape of the curve can be indicative of the absolute configuration.

ORD curves are classified as either plain or anomalous. slideshare.net A plain curve shows a steady increase or decrease in rotation as the wavelength changes, while an anomalous curve exhibits one or more peaks and troughs, a phenomenon known as the Cotton effect. slideshare.net The sign of the Cotton effect in an ORD spectrum is directly related to the absolute configuration of the chiral center. For this compound, the ORD spectrum is expected to show a specific rotational behavior that can be used to confirm its (S)-configuration by comparison with known compounds or established rules. The relationship between the sign of the Cotton effect and the stereochemistry allows for the unambiguous assignment of the absolute configuration. mgcub.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. While standard NMR techniques provide information about the connectivity of atoms, more advanced methods, particularly in combination with chiral auxiliaries, can be used to determine the stereochemistry of a molecule.

Application of Chiral Derivatizing Agents in NMR

To determine the enantiomeric purity and assign the absolute configuration of a chiral carboxylic acid like this compound, chiral derivatizing agents (CDAs) are frequently employed in NMR spectroscopy. nih.gov The carboxylic acid is reacted with an enantiomerically pure CDA to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also differ, allowing for the differentiation and quantification of the original enantiomers.

A widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid. bath.ac.uk When this compound is esterified with (R)- and (S)-Mosher's acid, two different diastereomeric esters are formed. The protons in the vicinity of the newly formed chiral center will experience different magnetic environments due to the anisotropic effect of the phenyl ring in the Mosher's acid moiety. This results in distinct chemical shifts for corresponding protons in the two diastereomers, which can be observed in the ¹H NMR spectrum. umn.edunih.gov By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original carboxylic acid can be determined.

Table 2: Illustrative ¹H NMR Chemical Shift Differences (Δδ) for a Chiral Center after Derivatization with Mosher's Acid

Protonδ (S-ester) (ppm)δ (R-ester) (ppm)Δδ (δS - δR) (ppm)
4.254.20+0.05
CH₃1.501.58-0.08

This is a hypothetical data table to illustrate the principle. The sign of Δδ for different protons around the chiral center can be used to deduce the absolute configuration based on established models of the conformation of Mosher's esters.

Advanced 2D NMR Techniques for Comprehensive Structural Confirmation

Commonly used 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to trace out the spin systems within the molecule, such as the protons within the pyrrolidine ring and the propionic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. hmdb.ca This is extremely useful for assigning the ¹³C signals based on the already assigned ¹H signals. For proline derivatives, the ¹³C chemical shifts of the ring carbons can be sensitive to the ring pucker and the cis/trans conformation of the N-acyl bond in derivatives. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different parts of the molecule, for example, connecting the propionic acid side chain to the nitrogen of the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals correlations between protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, NOEs between specific protons can help to confirm the relative orientation of substituents on the pyrrolidine ring.

These advanced 2D NMR techniques, when used in concert, provide a comprehensive and unambiguous confirmation of the chemical structure and stereochemistry of this compound and its derivatives.

X-ray Crystallography for Definitive Absolute Configuration Determination

While spectroscopic methods provide powerful tools for stereochemical analysis in solution, X-ray crystallography offers the most definitive method for determining the absolute configuration of a chiral molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.

For a derivative of this compound, a successful single-crystal X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and torsional angles. Crucially, by employing anomalous dispersion effects, the absolute configuration of the chiral center can be determined unambiguously. The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute stereochemistry. A value close to zero for the correct enantiomer confirms the assignment.

Table 3: Representative Crystallographic Data for a Pyrrolidine Derivative

ParameterValue
Chemical FormulaC₇H₁₄ClNO₂
Formula Weight179.64
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.854
b (Å)8.123
c (Å)14.567
β (°)98.76
Volume (ų)801.2
Z4
Flack Parameter0.02(3)

This table contains hypothetical data for a hydrochloride salt of a pyrrolidine derivative to illustrate the type of information obtained from X-ray crystallography. A Flack parameter close to zero provides strong evidence for the assigned absolute configuration.

Vibrational Spectroscopy for Conformational Analysis (e.g., FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for investigating the conformational landscape of molecules like this compound. These methods probe the vibrational energy levels of a molecule, which are exquisitely sensitive to its three-dimensional structure. By analyzing the frequencies, intensities, and shapes of vibrational bands, researchers can deduce the presence of different conformers and gain insights into the intramolecular forces that govern their relative stability.

The conformational flexibility of this compound arises primarily from the puckering of the pyrrolidine ring and the rotation around the C-N and C-C single bonds of the propionic acid side chain. Each stable conformation possesses a unique vibrational signature, which can be identified in the FT-IR and Raman spectra.

Detailed Research Findings from FT-IR and Raman Spectroscopy

While a dedicated, comprehensive experimental vibrational spectroscopic study solely on this compound is not extensively documented in publicly available literature, a wealth of information can be gleaned from studies on its constituent moieties—pyrrolidine and propionic acid—as well as from theoretical and experimental investigations of closely related proline derivatives.

Carboxylic Acid Group Vibrations: The propionic acid moiety gives rise to several characteristic vibrational bands that are sensitive to conformation and hydrogen bonding.

O-H Stretching: In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers. This results in a very broad and intense absorption band in the FT-IR spectrum, generally appearing in the 2500–3300 cm⁻¹ region. libretexts.org This broadness is a hallmark of strong hydrogen bonding. In the monomeric state, a sharper, less intense O-H stretching band is expected near 3500 cm⁻¹. libretexts.org

C=O Stretching: The carbonyl stretching vibration is another strong indicator of the molecular environment. For hydrogen-bonded dimers, the C=O stretching band is typically observed around 1710 cm⁻¹ in the FT-IR spectrum. libretexts.org The presence of different conformers can lead to the appearance of multiple, closely spaced C=O bands.

C-O Stretching and O-H Bending: Vibrations associated with the C-O single bond and the in-plane O-H bend are often coupled and appear in the fingerprint region of the spectrum, typically between 1200 cm⁻¹ and 1450 cm⁻¹.

Pyrrolidine Ring Vibrations: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twisted" forms. These different puckering states lead to distinct vibrational frequencies for the methylene (B1212753) (CH₂) groups of the ring.

CH₂ Stretching: The asymmetric and symmetric stretching vibrations of the CH₂ groups in the pyrrolidine ring typically appear in the 2850–2975 cm⁻¹ range. docbrown.info The precise frequencies and relative intensities of these bands can differ between conformers.

CH₂ Deformation Modes: The scissoring (δCH₂), wagging (ωCH₂), twisting (τCH₂), and rocking (ρCH₂) modes of the methylene groups give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹). For L-proline, CH₂ scissoring modes are observed around 1446-1483 cm⁻¹, wagging modes around 1350-1363 cm⁻¹, twisting modes from 1186-1317 cm⁻¹, and rocking modes from 789-855 cm⁻¹. sid.ir Variations in these frequencies are indicative of changes in the ring's pucker.

Computational studies using Density Functional Theory (DFT) have become invaluable for assigning experimental spectra and predicting the vibrational frequencies of different conformers of proline and its derivatives. masjaps.comresearchgate.net These theoretical calculations can help to resolve overlapping bands and provide a more detailed understanding of the vibrational modes associated with each conformation. For instance, theoretical studies on N-substituted prolines can elucidate how the substituent at the nitrogen atom influences the vibrational frequencies of both the pyrrolidine ring and the substituent itself.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds and theoretical studies.

Vibrational ModeTypical Frequency Range (cm⁻¹)RegionNotes
O-H stretch (H-bonded)2500 - 3300FT-IRVery broad and intense band, characteristic of carboxylic acid dimers. libretexts.org
C-H stretch (alkyl)2850 - 2975FT-IR/RamanIncludes stretching vibrations of CH₂ groups in the pyrrolidine ring and the CH and CH₃ groups of the propionic acid side chain. docbrown.info
C=O stretch (H-bonded)~1710FT-IRStrong absorption. The frequency can shift depending on the extent of hydrogen bonding and the specific conformation. libretexts.org
CH₂ scissoring (δCH₂)1440 - 1485FT-IR/RamanArises from the methylene groups of the pyrrolidine ring. Sensitive to ring puckering. sid.ir
O-H bend (in-plane)1350 - 1440FT-IROften coupled with C-H bending modes.
C-O stretch1210 - 1320FT-IRStrong band associated with the carboxylic acid group.
CH₂ wagging/twisting (ωCH₂/τCH₂)1180 - 1365FT-IR/RamanComplex series of bands from the pyrrolidine ring, highly dependent on conformation. sid.ir
C-N stretch1020 - 1250FT-IR/RamanStretching vibration of the bond connecting the pyrrolidine nitrogen to the propionic acid group.
CH₂ rocking (ρCH₂)780 - 860FT-IR/RamanLower frequency modes of the pyrrolidine ring. sid.ir
Ring deformation/puckering< 600RamanLow-frequency modes that are particularly sensitive to the overall conformation of the pyrrolidine ring.

This interactive table allows for sorting and filtering of the data to facilitate analysis. The combined application of FT-IR and Raman spectroscopy, supported by theoretical calculations, provides a detailed framework for the conformational analysis of this compound, offering crucial insights into its structural preferences in different environments.

Theoretical and Mechanistic Investigations of S 2 Pyrrolidin 1 Yl Propionic Acid Reactions

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating the reactions of (S)-2-Pyrrolidin-1-yl-propionic acid at a molecular level. These methods allow for the exploration of reaction pathways, the characterization of transient species like transition states, and the analysis of interactions that drive catalytic processes.

Density Functional Theory (DFT) is a quantum chemical method widely used to study the electronic structure and reactivity of molecules. nih.govnih.gov It is particularly valuable for locating and characterizing transition states, which are the highest energy points along a reaction coordinate and are critical for determining reaction kinetics.

In the context of reactions involving this compound, DFT calculations can be employed to:

Optimize Geometries: Determine the lowest-energy structures of reactants, products, intermediates, and transition states. Calculations are often performed using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G++(d,p). researchgate.netwmocollege.ac.in

Calculate Reaction Energies: Determine the enthalpy and Gibbs free energy changes for a reaction, indicating its thermodynamic feasibility.

Identify Transition States: Locate the saddle point on the potential energy surface corresponding to the transition state. Vibrational frequency calculations are then used to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Analyze Electronic Properties: Investigate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity. researchgate.net Other calculated global descriptors like hardness (η), softness (S), and the electrophilicity index (ω) provide further insights into the molecule's stability and reactivity. researchgate.netwmocollege.ac.in

For instance, DFT studies on related propionic acid derivatives have been used to calculate these global reactivity descriptors, providing a quantitative measure of their chemical behavior. researchgate.net

Table 1: Calculated Global Descriptors for Propionic Acid Derivatives (Example Data) This table is illustrative and based on data for related non-steroidal anti-inflammatory drugs with a propionic acid moiety. researchgate.net

CompoundIonization Potential (IP)Electron Affinity (EA)Hardness (η)Softness (S)Electrophilicity Index (ω)
Ibuprofen6.680.772.965.915.91
Ketoprofen6.962.102.434.864.86
Fenoprofen6.260.902.685.365.36
Flurbiprofen6.541.352.605.195.19

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These methods are indispensable for studying the catalytic interactions of this compound, especially when it acts as an organocatalyst or a ligand in a metal complex.

Docking studies can reveal:

Binding Modes: How the molecule fits into the active site of an enzyme or the coordination sphere of a metal catalyst.

Intermolecular Interactions: The specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the catalyst-substrate complex. nih.gov

Binding Affinity: A score that estimates the strength of the interaction, which can be correlated with catalytic efficiency.

For example, in studying the potential of related pyrrolidine (B122466) derivatives as enzyme inhibitors, molecular docking is used to understand how different substituents on the pyrrolidine ring interact with amino acid residues in the enzyme's active site. nih.gov This information is crucial for explaining observed structure-activity relationships. nih.gov

Reaction Mechanism Elucidation

Elucidating the precise step-by-step mechanism of a reaction is fundamental to controlling its outcome. For reactions involving the chiral molecule this compound, understanding the stereochemical pathways is of paramount importance.

The stereochemistry of reactions catalyzed by or involving this compound is dictated by the three-dimensional arrangement of atoms in the transition state. The chiral center at the second carbon of the propionic acid moiety, along with the rigid pyrrolidine ring, creates a specific chiral environment that can direct the approach of reactants. cymitquimica.com

Analysis of stereochemical pathways often involves:

Product Analysis: Determining the enantiomeric or diastereomeric excess of the products using techniques like chiral chromatography.

Computational Modeling: Using DFT and other methods to model the transition states leading to different stereoisomers and comparing their relative energies to predict the major product.

Stereoelectronic Effects: Analyzing how the spatial arrangement of orbitals influences the reaction pathway. For example, the orientation of the lone pair on the nitrogen atom and the orbitals of the carboxylic acid group can play a critical role in stabilizing certain transition state geometries. Studies on the biosynthesis of alkaloids with pyrrolidine rings have highlighted the importance of stereochemistry in determining reaction outcomes. researchgate.net

Kinetic studies measure the rate at which a reaction proceeds, providing quantitative data that can be used to support or refute a proposed mechanism. Thermodynamic studies determine the energy changes associated with a reaction, indicating the relative stability of reactants and products. researchgate.net

Kinetic Studies: These experiments involve monitoring the concentration of reactants or products over time under various conditions (e.g., temperature, concentration, catalyst loading). The data can be used to determine the reaction order with respect to each component and calculate the activation energy. For example, kinetic studies on the reactive extraction of propionic acid have shown the reaction to be first order with respect to the acid concentration. researchgate.net

Thermodynamic Studies: Techniques like calorimetry can be used to measure the enthalpy of a reaction. The Gibbs free energy, which determines the spontaneity of a reaction, can be calculated from enthalpy and entropy values. researchgate.net Solubility and dissolution studies of related pyrrolidine carboxylic acids in different solvents have been conducted to determine thermodynamic parameters such as enthalpy, entropy, and Gibbs energy of dissolution. researchgate.net

Structure-Activity Relationship (SAR) Studies in Catalytic Systems

Structure-Activity Relationship (SAR) studies are essential for optimizing the performance of this compound in catalytic applications. By systematically modifying the structure of the molecule and evaluating the effect of these changes on its activity and selectivity, a deeper understanding of the key structural features required for catalysis can be obtained.

In the context of catalysis, SAR studies on pyrrolidine derivatives often reveal that:

Substituents on the Pyrrolidine Ring: The nature, size, and position of substituents can significantly impact catalytic efficiency by altering the steric and electronic environment of the active site.

The Carboxylic Acid Group: This group can act as a hydrogen bond donor or acceptor, or as a general acid/base catalyst. Modifying this group (e.g., converting it to an ester or amide) can probe its role in the catalytic cycle.

The Stereochemistry: As a chiral molecule, the (S)-configuration is crucial for asymmetric catalysis. Comparing its performance to the (R)-enantiomer or the racemic mixture confirms the role of chirality in inducing stereoselectivity.

SAR studies on pyrrolidine derivatives designed as enzyme inhibitors have shown that the presence and position of specific functional groups are critical for biological activity. nih.gov For example, derivatives with electron-donating groups have demonstrated enhanced inhibitory activity against enzymes like α-amylase and α-glucosidase. nih.gov

Future Research Directions and Perspectives on S 2 Pyrrolidin 1 Yl Propionic Acid

Emerging Applications in Novel Asymmetric Transformations

While L-proline is well-established as a catalyst for foundational carbon-carbon bond-forming reactions like the Aldol (B89426), Mannich, and Michael reactions, research continues to push its boundaries into more complex and novel asymmetric transformations. rsc.orgnih.govrsc.org The unique ability of proline to act via both enamine and iminium ion intermediates allows it to facilitate a wide array of reactions with high stereocontrol. wikipedia.orgresearchgate.net

Future efforts are directed toward expanding the scope of proline catalysis to transformations that are currently challenging for organocatalysts. Key areas of interest include:

α-Functionalization Reactions: Beyond simple additions, proline and its derivatives are being explored for a variety of direct α-functionalizations of aldehydes and ketones. This includes α-amination, α-aminoxylation, α-halogenation, and α-sulfenylation, which provide direct routes to valuable chiral building blocks that previously required multi-step syntheses. rsc.orgrsc.org

Domino and Cascade Reactions: Leveraging proline's ability to catalyze sequential transformations in one pot is a major area of focus. These cascade reactions enable the rapid construction of complex molecular architectures from simple starting materials, significantly improving synthetic efficiency and aligning with the principles of atom economy. tandfonline.comnih.gov

Cycloaddition Reactions: Proline catalysis has shown significant promise in various cycloaddition reactions, including Diels-Alder and [3+2] cycloadditions. rsc.org Future research aims to broaden the substrate scope and improve the stereoselectivity of these reactions for the synthesis of complex cyclic and heterocyclic systems.

Morita–Baylis–Hillman (MBH) Reactions: The aza-MBH reaction, catalyzed by proline, offers a pathway to densely functionalized chiral molecules. nih.gov Overcoming the typically slow reaction rates and expanding the reaction to new substrate classes are key future challenges.

Table 1: Emerging Asymmetric Transformations Catalyzed by L-Proline
Transformation TypeDescriptionKey Research FocusReference
α-Amination/AminoxylationDirect introduction of nitrogen or oxygen at the α-position of carbonyl compounds.Expanding substrate scope to α,α-disubstituted aldehydes; developing more efficient oxygen/nitrogen donors. rsc.org
Cascade ReactionsMulti-step reactions where subsequent transformations occur in the same pot.Designing novel cascades to build complex heterocyclic scaffolds with high stereocontrol. tandfonline.com
Diels-Alder CycloadditionsFormation of six-membered rings through a concerted [4+2] cycloaddition.Improving enantioselectivity for less reactive dienophiles and dienes. nih.govrsc.org
Aza-Morita–Baylis–HillmanCoupling of activated alkenes with imines to form functionalized allylic amines.Accelerating reaction rates and developing intermolecular versions. nih.gov

Integration into Flow Chemistry and Continuous Process Technologies

The transition from batch to continuous manufacturing is a significant trend in the chemical and pharmaceutical industries, driven by the need for safer, more efficient, and scalable processes. researchgate.net Flow chemistry offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, and the potential for automation. vapourtec.com A key challenge for integrating organocatalysts like L-proline into continuous flow systems is their homogeneous nature, which complicates catalyst separation and reuse. nih.goveurekaselect.com

Future research is heavily focused on the heterogenization of proline-based catalysts. nih.goveurekaselect.com This involves immobilizing the proline molecule onto a solid support, such as:

Polymers: Polystyrene-supported proline has demonstrated high yields and stereoselectivities, with the significant advantage of being easily recovered and recycled. researchgate.net

Silica (B1680970) Gel: Covalently linking proline to silica gel creates a stable heterogeneous catalyst suitable for use in packed-bed reactors, allowing for continuous operation. nih.gov

Magnetic Nanoparticles: Supporting proline on a magnetic core (e.g., γ-Fe₂O₃@SiO₂) allows for simple catalyst recovery from the reaction mixture using an external magnet, combining the benefits of homogeneous reactivity with heterogeneous workup. mdpi.com

Table 2: Comparison of Batch vs. Continuous Flow Processes for Proline Catalysis
FeatureBatch ProcessingContinuous Flow Processing
Catalyst Form Homogeneous (dissolved)Heterogeneous (immobilized on a solid support)
Catalyst Recovery Difficult; often requires extraction or chromatography.Simple; catalyst remains in the reactor or is easily filtered/separated.
Scalability Challenging; issues with heat transfer and mixing.Straightforward; achieved by running the process for a longer time ("scaling out").
Safety Higher risk due to large volumes of reagents.Inherently safer due to small reactor volumes and better temperature control.
Process Control Less precise control over temperature and reaction time.Precise control over residence time, temperature, and pressure.

Development of Next-Generation Chiral Catalysts and Organocatalytic Systems

While L-proline is a highly effective catalyst, it has limitations, such as poor solubility in many organic solvents and the need for relatively high catalyst loadings in some reactions. researchgate.netnih.gov This has spurred extensive research into the design and synthesis of next-generation catalysts based on the proline scaffold to enhance reactivity, selectivity, and substrate scope. researchgate.netnih.gov

Key strategies for developing advanced proline-derived catalysts include:

Structural Modification: Introducing substituents onto the pyrrolidine (B122466) ring or modifying the carboxylic acid group can dramatically alter the catalyst's steric and electronic properties. A prominent example is the development of diarylprolinol silyl (B83357) ethers, which are highly effective for a range of asymmetric functionalizations of aldehydes. nih.gov

Bifunctional Catalysis: Incorporating additional functional groups that can participate in non-covalent interactions, such as hydrogen bonding (e.g., in prolinamides), can help to organize the transition state, leading to enhanced stereoselectivity.

Increased Solubility: Modifications like the synthesis of 4-tert-butyldimethylsiloxyproline improve solubility in organic solvents, broadening the range of applicable reaction conditions. rsc.org

The ultimate goal is to create a toolbox of proline-derived catalysts tailored for specific transformations, including those that are challenging for unmodified proline, such as the formation of sterically hindered quaternary stereocenters. nih.govnih.gov These next-generation systems aim to provide higher turnover numbers, operate under milder conditions, and expand the utility of organocatalysis to an even broader range of chemical syntheses.

Innovations in Sustainable Synthesis and Biocatalytic Applications

The rise of organocatalysis is intrinsically linked to the principles of green chemistry. longdom.org L-proline is an attractive catalyst from a sustainability perspective as it is a naturally occurring, non-toxic amino acid, reducing the reliance on heavy metals. longdom.orgrsc.org Future research will continue to build on this foundation by developing even more environmentally benign synthetic protocols.

Key directions in sustainable synthesis include:

Aqueous Media: A significant research effort is focused on adapting proline-catalyzed reactions to be performed in water, which is the most environmentally friendly solvent. researchgate.netresearchgate.net This not only reduces reliance on volatile organic compounds but can also, in some cases, enhance reaction rates and selectivities due to hydrophobic effects.

Q & A

Q. What are the optimal synthetic conditions for achieving high enantiomeric purity of (S)-2-Pyrrolidin-1-yl-propionic Acid?

To ensure high enantiomeric purity, asymmetric synthesis methods such as chiral auxiliary-assisted reactions or catalytic enantioselective techniques are recommended. For example, chiral chromatography (e.g., using polysaccharide-based columns) can resolve enantiomers post-synthesis. Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases are critical for verifying purity . Reaction parameters like temperature (optimized between 0–25°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading (e.g., 1–5 mol% chiral catalysts) should be systematically tested to minimize racemization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Follow OSHA/GHS guidelines:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • First Aid: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .
  • Storage: Keep in a cool, dry place (<25°C) away from oxidizers and heat sources. Use inert gas (N₂/Ar) for air-sensitive reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural Confirmation: Use 1H^1H-NMR and 13C^{13}C-NMR to verify molecular structure and stereochemistry.
  • Purity Assessment: HPLC with UV detection (e.g., C18 columns, 210–254 nm wavelength) or Mass Spectrometry (MS) for impurity profiling.
  • Thermal Stability: Differential Scanning Calorimetry (DSC) to assess decomposition temperatures .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the biological activity of this compound across studies?

  • Replicate Experiments: Ensure standardized protocols (e.g., cell lines, animal models, dosage regimes) to minimize variability .
  • Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify trends.
  • Mechanistic Studies: Use knock-out models or competitive binding assays to isolate target interactions (e.g., receptor affinity via Surface Plasmon Resonance) .

Q. What experimental design considerations are critical for studying enzyme interactions with this compound?

  • Kinetic Assays: Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition constants (KiK_i).
  • Control Groups: Include positive/negative controls (e.g., known inhibitors or vehicle-only treatments).
  • Structural Biology: X-ray crystallography or cryo-EM to map binding sites and conformational changes .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Molecular Dynamics (MD): Simulate ligand-receptor binding using software like GROMACS or AMBER.
  • ADMET Prediction: Tools like SwissADME or ADMETLab2.0 can estimate absorption, metabolism, and toxicity profiles.
  • Docking Studies: AutoDock Vina or Schrödinger Suite to predict binding affinities with target enzymes (e.g., cytochrome P450 isoforms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.